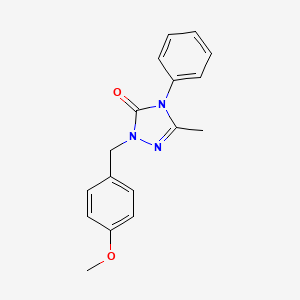

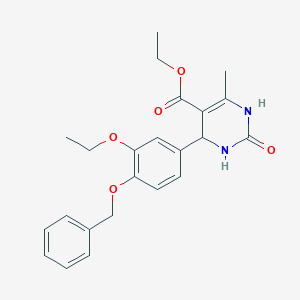

2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar triazole compounds involves acid-catalyzed reactions or condensation reactions between different organic precursors. For example, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized with a yield of 88% from a reaction involving 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions (Alotaibi et al., 2018). Such processes typically require precise control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction, nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations, are essential for elucidating the geometric parameters, electronic properties, and molecular electrostatic potentials of the compound. Studies have shown detailed molecular structure characterization through single crystal X-ray diffraction and DFT/B3LYP calculations, revealing bond lengths, angles, and electronic properties (Beytur & Avinca, 2021).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including cyclization, aminomethylation, and reactions with aldehydes to form novel heterocyclic compounds with potential biological activities. The synthesis of such compounds often explores their reactivity towards different organic reagents, resulting in a variety of derivatives with unique chemical properties (Bekircan et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and substituents of the triazole compound. These properties are crucial for understanding the material's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the electronic structure of the triazole ring and its substituents. DFT calculations and spectroscopic analyses provide insights into the ionization potential, electron affinity, energy gap, and other electronic properties that dictate the compound's chemical behavior (Kotan & Yuksek, 2021).

Applications De Recherche Scientifique

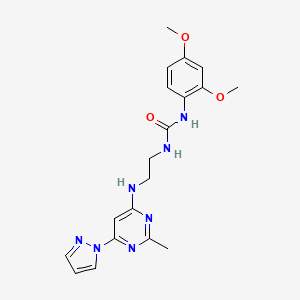

Synthesis and Crystal Structure Analysis :Another study focused on the synthesis, characterization, and biological profile exploration of a similar compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one. The study's objective included the analysis of tautomeric interconversion through X-ray diffraction and DFT analysis. It also assessed the compound's in vitro enzyme inhibition activities, specifically its potential as an inhibitor for acetylcholinesterase and α-glucosidase, indicating its relevance in addressing diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Inhibition of CYP1A1 Activity :Novel fused 1,2,4-triazine derivatives, structurally related to the compound , were synthesized and analyzed for their inhibitory activities, particularly targeting CYP1A1 activity. The study demonstrated that certain synthesized compounds possess significant inhibitory effects, indicating their potential as anticancer drugs. The study also highlighted the interaction of these compounds with specific amino acids through H-bonds, which could be crucial for understanding their mode of action (El Massry et al., 2012).

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-methyl-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-13-18-19(12-14-8-10-16(22-2)11-9-14)17(21)20(13)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBDVBIISWQNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)

![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)

![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)

![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)

![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)